molecular formula C8H7BrF3NO B12098136 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 760207-90-7

3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B12098136
CAS No.: 760207-90-7
M. Wt: 270.05 g/mol
InChI Key: HEGUFRMPMYKDHS-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C8H7BrF3NO. This compound is characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a trifluoroethoxy group. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-methylpyridine and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The 3-bromo-5-methylpyridine is reacted with 2,2,2-trifluoroethanol under reflux conditions. The base facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its trifluoroethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylpyridine: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.

    2-Bromo-5-(trifluoromethoxy)pyridine: Similar structure but with a trifluoromethoxy group instead of trifluoroethoxy, leading to different chemical properties.

    5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine: An isomer with the bromine and methyl groups in different positions.

Uniqueness

3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyridine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

760207-90-7

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

3-bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C8H7BrF3NO/c1-5-2-6(9)7(13-3-5)14-4-8(10,11)12/h2-3H,4H2,1H3

InChI Key

HEGUFRMPMYKDHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OCC(F)(F)F)Br

Origin of Product

United States

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